(2S)-2-amino-5-(3-methylphenyl)pentanoic acid

Catalog No.
S12188247
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-5-(3-methylphenyl)pentanoic acid

Product Name

(2S)-2-amino-5-(3-methylphenyl)pentanoic acid

IUPAC Name

(2S)-2-amino-5-(3-methylphenyl)pentanoic acid

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-9-4-2-5-10(8-9)6-3-7-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

GWKPQPNDWDPPQD-NSHDSACASA-N

Canonical SMILES

CC1=CC(=CC=C1)CCCC(C(=O)O)N

Isomeric SMILES

CC1=CC(=CC=C1)CCC[C@@H](C(=O)O)N

(2S)-2-amino-5-(3-methylphenyl)pentanoic acid, also known as (S)-2-amino-5-(3-methylphenyl)pentanoic acid, is a chiral amino acid characterized by its specific stereochemistry and the presence of a 3-methylphenyl side chain. This compound is structurally related to leucine, an essential amino acid, and has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Typical of amino acids:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield alcohols or other amines, often utilizing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: The amino group can participate in substitution reactions, allowing for the formation of various derivatives through reactions with alkyl halides or acyl chlorides.

Research indicates that (S)-2-amino-5-(3-methylphenyl)pentanoic acid may have significant biological activities. It has been studied for its interactions with various enzymes and receptors, potentially modulating their activity. The compound's unique structure allows it to participate in biological pathways, making it a subject of interest for therapeutic applications, particularly in drug development .

The synthesis of (S)-2-amino-5-(3-methylphenyl)pentanoic acid typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available materials such as 3-methylbenzaldehyde and L-leucine.
  • Formation of Intermediate: An initial step involves creating a Schiff base by reacting 3-methylbenzaldehyde with L-leucine in the presence of a catalyst.
  • Reduction: The Schiff base is subsequently reduced using sodium borohydride to yield the desired amino acid.

In industrial settings, continuous flow reactors may be employed to enhance production efficiency and yield.

(S)-2-amino-5-(3-methylphenyl)pentanoic acid has several applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is studied for its potential roles in biological systems and its interactions with enzymes and receptors.
  • Medicine: Ongoing research explores its therapeutic applications, which may include drug development targeting specific biological pathways.
  • Industry: It is utilized in producing various chemical products and materials.

Studies on (S)-2-amino-5-(3-methylphenyl)pentanoic acid have focused on its interactions with molecular targets, including enzymes and receptors. The compound's ability to bind selectively to these targets may lead to modulation of their activity, influencing various biological processes. Understanding these interactions is crucial for developing potential therapeutic agents .

Several compounds share structural similarities with (S)-2-amino-5-(3-methylphenyl)pentanoic acid:

Compound NameStructural FeaturesUnique Aspects
(S)-3-Methylpentanoic acidSimilar backbone but lacks the aromatic side chainSimpler structure without phenyl group
(S)-3-Phenylpentanoic acidContains a phenyl group but different positional isomerDifferent stereochemistry
(S)-2-Amino-5-(2-methylphenyl)pentanoic acidContains a different methyl group positionDistinct phenyl substitution

(S)-2-amino-5-(3-methylphenyl)pentanoic acid is unique due to its specific chiral structure and the combination of both amino and methylphenyl groups, which impart distinct chemical and biological properties compared to its analogs .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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